molecular formula C21H18O11 B12378295 Norwogonin-8-O-glucuronide

Norwogonin-8-O-glucuronide

Cat. No.: B12378295
M. Wt: 446.4 g/mol
InChI Key: YFWMSXQNCPRTKO-ZUGPOPFOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norwogonin-8-O-glucuronide typically involves the glucuronidation of Norwogonin. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of glucuronosyltransferase enzymes, while chemical methods may use glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound is often carried out through extraction from plant sources, particularly from species of the Scutellaria genus. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Norwogonin-8-O-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives with various functional groups .

Properties

Molecular Formula

C21H18O11

Molecular Weight

446.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-(5,7-dihydroxy-4-oxo-2-phenylchromen-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H18O11/c22-9-6-11(24)17(31-21-16(27)14(25)15(26)19(32-21)20(28)29)18-13(9)10(23)7-12(30-18)8-4-2-1-3-5-8/h1-7,14-16,19,21-22,24-27H,(H,28,29)/t14-,15-,16+,19-,21+/m0/s1

InChI Key

YFWMSXQNCPRTKO-ZUGPOPFOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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